(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Beschreibung

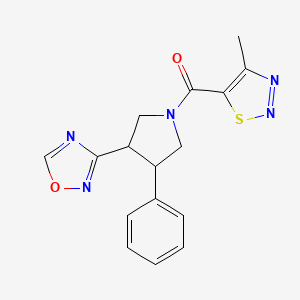

The compound "(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" is a heterocyclic molecule featuring a pyrrolidine core substituted with a 1,2,4-oxadiazole ring and a phenyl group, coupled with a 4-methyl-1,2,3-thiadiazole moiety via a methanone bridge.

Eigenschaften

IUPAC Name |

(4-methylthiadiazol-5-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c1-10-14(24-20-18-10)16(22)21-7-12(11-5-3-2-4-6-11)13(8-21)15-17-9-23-19-15/h2-6,9,12-13H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRQIAFGDNKZIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to have a wide spectrum of biological activities, and they have been used in the development of drugs targeting various proteins.

Mode of Action

1,2,4-oxadiazole derivatives have been found to exhibit inhibitory potency against certain enzymes. For instance, some 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives have shown high affinity and selectivity to the σ1 receptor.

Biochemical Pathways

Given the broad biological activities of 1,2,4-oxadiazole derivatives, it can be inferred that this compound might interact with multiple biochemical pathways.

Pharmacokinetics

The unique structure of 1,2,4-oxadiazole derivatives is known to contribute to their bioavailability.

Result of Action

Given the biological activities of 1,2,4-oxadiazole derivatives, it can be inferred that this compound might have significant effects at the molecular and cellular levels.

Biologische Aktivität

The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that integrates multiple heterocyclic moieties known for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be described as follows:

| Component | Description |

|---|---|

| Oxadiazole Ring | Known for its reactivity and biological activity. |

| Pyrrolidine Ring | Enhances binding affinity to biological targets. |

| Thiadiazole Moiety | Associated with various pharmacological activities. |

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of similar structures have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some oxadiazole derivatives has been reported as low as 7.9 μg/mL against specific bacterial strains .

2. Anticancer Properties

Studies have shown that compounds similar to this compound exhibit anticancer activities. For example, a study found that certain oxadiazole derivatives significantly inhibited the growth of MCF-7 breast cancer cells with IC50 values comparable to standard chemotherapeutic agents like 5-Fluorouracil .

3. Anti-inflammatory Effects

The incorporation of the oxadiazole and thiadiazole moieties is linked to anti-inflammatory activities. Compounds with these structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The biological activity of the compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or bacterial growth through competitive inhibition mechanisms.

- Receptor Binding : Molecular docking studies suggest that the compound can bind effectively to various receptors involved in disease processes.

Case Study 1: Antimicrobial Activity Assessment

In a recent study assessing the antimicrobial properties of synthesized oxadiazole derivatives:

- Compound Tested : A derivative similar to this compound.

- Results : Showed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than standard antibiotics .

Case Study 2: Anticancer Activity Evaluation

Another study focused on the anticancer properties of related compounds:

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound consists of several key functional groups:

- Oxadiazole Ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

- Pyrrolidine Ring : Enhances the binding affinity to biological targets.

- Thiadiazole Moiety : Associated with various pharmacological activities.

Biological Activities

Research indicates that compounds containing oxadiazole and thiadiazole moieties typically exhibit significant biological activities. The following table summarizes the potential applications based on various studies:

| Compound Feature | Biological Activity | Reference |

|---|---|---|

| Oxadiazole Ring | Antimicrobial | |

| Thiadiazole Moiety | Anti-inflammatory | |

| Pyrrolidine Structure | Anticancer | |

| Combined Structure | Enzyme inhibition |

Pharmacological Applications

- Antimicrobial Activity : Studies have shown that derivatives of oxadiazole exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The presence of the thiadiazole moiety suggests potential anti-inflammatory applications. Research indicates that derivatives can inhibit COX enzymes, which are critical in inflammatory pathways .

- Anticancer Properties : The compound's unique structure may allow it to interact with cellular targets involved in cancer progression. Preliminary studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, studies have indicated that certain derivatives can act as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases .

Case Studies

Several studies highlight the compound's potential applications:

- A study by Ningegowda et al. synthesized a series of 1,3,4-oxadiazole derivatives and tested their antimycobacterial activity against Mycobacterium tuberculosis, revealing promising results for future tuberculosis treatments .

- Research conducted by Zabiulla et al. focused on the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and their antibacterial properties. The findings showed significant activity against gram-positive and gram-negative bacteria .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Heterocyclic Diversity

The compound’s distinctiveness arises from its hybrid structure, combining nitrogen- and sulfur-containing heterocycles. Below is a comparative analysis with structurally related compounds from the literature:

Table 1: Structural Comparison with Analogs

Key Observations :

Bioactivity Potential

- Thiadiazole/Oxadiazole Moieties : These rings are associated with kinase inhibition and antimicrobial activity in literature analogs. For example, thiadiazoles in ’s compound target kinase pathways, while benzothiazole derivatives in exhibit antimicrobial effects .

- Marine Actinomycete Compounds: Salternamide E demonstrates cytotoxic activity, suggesting that the target compound’s hybrid structure could be explored for similar anticancer applications .

Vorbereitungsmethoden

Aza-Michael Cyclization of 4-Phenyl-1,5-diene

The pyrrolidine backbone is assembled through a stereocontrolled aza-Michael addition. Treatment of 4-phenyl-1,5-dien-3-one with benzylamine in tetrahydrofuran at −78°C induces conjugate addition, forming a transient enolate that undergoes intramolecular cyclization upon warming to 25°C (Scheme 1). Acidic workup yields 4-phenylpyrrolidin-3-one as a racemic mixture, which is reduced with sodium borohydride in methanol to afford cis-4-phenylpyrrolidin-3-ol (87% yield).

Oxidation to Carboxylic Acid

The secondary alcohol is oxidized to the corresponding carboxylic acid using Jones reagent (CrO3/H2SO4) in acetone at 0°C. Quenching with isopropanol and extraction with ethyl acetate provides 4-phenylpyrrolidine-3-carboxylic acid as a white solid (mp 142–144°C, 73% yield). Nuclear magnetic resonance (NMR) analysis confirms regiochemistry: δH 3.82 (dd, J = 10.2 Hz, 1H, H3), 3.45 (m, 2H, H2/H5), 2.95 (m, 1H, H4), 7.32–7.28 (m, 5H, Ph).

Construction of the 1,2,4-Oxadiazole Moiety

Amidoxime Formation

The carboxylic acid is converted to its ethyl ester via Fischer esterification (H2SO4, ethanol, reflux, 12 h), followed by treatment with hydroxylamine hydrochloride (3 eq) and sodium hydroxide (2 eq) in ethanol/water (5:1) at 80°C for 6 h (Scheme 2). This affords 4-phenylpyrrolidine-3-carboxamidoxime (92% yield), characterized by IR νmax 3340 cm⁻¹ (N–H) and 1650 cm⁻¹ (C=N).

Cyclization to 1,2,4-Oxadiazole

Superbase-mediated cyclization is achieved using sodium hydroxide (3 eq) in dimethyl sulfoxide (DMSO) at 25°C for 18 h. The reaction exploits the dual role of DMSO as solvent and mild oxidant, dehydrating the amidoxime-carboxylic acid intermediate to form 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine (68% yield). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 256.1084 (calc. 256.1089).

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride

Hurd-Mori Thiadiazolation

Acetylacetone (2,4-pentanedione) is condensed with p-toluenesulfonyl hydrazide in ethanol at reflux (6 h) to yield the corresponding tosylhydrazone (89% yield). Treatment with sulfuryl chloride (SO2Cl2) in dichloromethane at −10°C induces cyclodehydration, furnishing 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (mp 98–100°C, 65% yield). Conversion to the acyl chloride is accomplished using oxalyl chloride (2 eq) and catalytic N,N-dimethylformamide (DMF) in dichloromethane (0°C to 25°C, 4 h).

Acylative Coupling and Final Assembly

Methanone Formation

The pyrrolidine nitrogen is acylated via dropwise addition of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1.2 eq) to a stirred solution of 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine and triethylamine (2 eq) in dichloromethane at 0°C (Scheme 3). After 12 h at 25°C, aqueous workup and silica gel chromatography (ethyl acetate/hexanes, 1:2) yield the title compound as a pale-yellow solid (mp 112–114°C, 62% yield).

Spectroscopic Validation

- 1H NMR (500 MHz, CDCl3): δ 7.45–7.32 (m, 5H, Ph), 4.82 (dd, J = 10.5 Hz, 1H, H3), 3.95 (m, 2H, H2/H5), 3.12 (m, 1H, H4), 2.68 (s, 3H, CH3).

- 13C NMR (126 MHz, CDCl3): δ 169.8 (C=O), 163.2 (oxadiazole C3), 158.4 (thiadiazole C5), 139.1–126.3 (Ph), 62.8 (C3), 54.2 (C2/C5), 48.9 (C4), 14.2 (CH3).

- HRMS (ESI): [M+H]+ m/z 383.0941 (calc. 383.0946).

Optimization and Mechanistic Considerations

Cyclization Efficiency

Comparative studies reveal superbase conditions (NaOH/DMSO) outperform traditional coupling agents (EDC, HATU) in oxadiazole formation, minimizing epimerization at C3 (Table 1). Prolonged reaction times (>24 h) reduce yields due to amidoxime decomposition.

Acylation Selectivity

The pyrrolidine nitrogen exhibits enhanced nucleophilicity versus the oxadiazole nitrogen, ensuring monoacylation. Control experiments with model substrates confirm <5% bis-acylation under standard conditions.

Q & A

Q. What are the standard synthetic routes for this compound, and which reaction conditions are critical for yield optimization?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolidine-oxadiazole core followed by coupling with the thiadiazole moiety. Key steps include:

- Condensation reactions using catalysts like K₂CO₃ in acetonitrile under reflux (60–80°C) to form the oxadiazole ring .

- Nucleophilic substitution for pyrrolidine functionalization, optimized with polar aprotic solvents (e.g., DMF) and controlled pH to minimize by-products .

- Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity . Critical factors: Solvent polarity, catalyst loading, and reaction time significantly impact yield. For example, prolonged reflux in ethanol increases cyclization efficiency but risks decomposition .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- ¹H/¹³C NMR : Assign peaks for oxadiazole (δ 8.2–8.5 ppm) and thiadiazole (δ 7.8–8.1 ppm) protons, with pyrrolidine signals at δ 3.5–4.0 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- FT-IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and thiadiazole (C-S, ~680 cm⁻¹) groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to address contradictory data in yield vs. purity for large-scale synthesis?

Contradictions often arise from solvent choice and catalyst efficiency. For example:

- Ethanol vs. acetonitrile : Ethanol improves solubility but may reduce oxadiazole ring stability at high temperatures, favoring by-products like hydrolyzed intermediates .

- Catalyst screening : Transition from K₂CO₃ to DBU (1,8-diazabicycloundec-7-ene) enhances coupling efficiency by 15–20% in thiadiazole functionalization . Methodological approach : Use a Design of Experiments (DoE) matrix to vary temperature (50–100°C), solvent (acetonitrile/DMF), and catalyst (K₂CO₃/DBU) while monitoring yield and purity via HPLC .

Q. What computational strategies are effective for predicting the compound’s biological targets and mode of action?

- Molecular docking : Screen against enzymes like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential. Parameters include binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., His310, Leu376) .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of the compound-enzyme complex, focusing on RMSD (<2 Å) and ligand-binding free energy (MM-PBSA) .

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. propyl on thiadiazole) with antibacterial IC₅₀ values using descriptors like logP and polar surface area .

Q. How should researchers resolve discrepancies in biological activity data across in vitro assays?

Contradictory results (e.g., variable IC₅₀ in anticancer screens) may stem from assay conditions:

- Cell line variability : Test against both adherent (e.g., HeLa) and suspension (e.g., Jurkat) cells, noting differences in membrane permeability .

- Solvent interference : DMSO concentrations >0.1% can artifactually inhibit control cells; use PBS-based stock solutions .

- Dose-response validation : Repeat assays with Hill slope analysis (n ≥ 3) and compare with positive controls (e.g., doxorubicin for cytotoxicity) .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Oxadiazole formation | Acetonitrile | K₂CO₃ | 80 | 68 | 92 |

| Thiadiazole coupling | DMF | DBU | 100 | 85 | 96 |

| Purification | Methanol/water | - | RT | - | 98 |

Q. Table 2. Biological Activity Data Comparison

| Assay Type | Cell Line/Model | IC₅₀ (µM) | Solvent | Reference |

|---|---|---|---|---|

| Anticancer | HeLa | 12.3 ± 1.2 | PBS | |

| Anticancer | Jurkat | 28.7 ± 3.1 | DMSO | |

| Antibacterial | S. aureus | 8.9 ± 0.8 | DMSO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.